molecular formula C15H12ClN3O4 B3857642 N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide

N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide

Cat. No. B3857642
M. Wt: 333.72 g/mol
InChI Key: ICPYYKQZBTZIRX-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide, also known as CMNBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in bacterial, fungal, and tumor cells. N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide has been shown to interact with DNA and disrupt its structure, leading to cell death.
Biochemical and Physiological Effects:
N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide has been shown to exhibit low toxicity and high selectivity towards bacterial, fungal, and tumor cells. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cellular metabolism. N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide has also been shown to exhibit antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide has several advantages for lab experiments, including its ease of synthesis, high yield and purity, and low toxicity. However, its limited solubility in water and organic solvents can pose challenges for its use in certain experiments.

Future Directions

Several future directions for N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide research include the development of novel derivatives with improved activity and selectivity, the investigation of its mechanism of action at the molecular level, and the exploration of its potential applications in other fields, such as agriculture and food science.
In conclusion, N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide is a promising compound with significant potential for various scientific research applications. Its ease of synthesis, low toxicity, and potent activity make it a valuable tool for investigating biological systems and developing novel materials. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.

Scientific Research Applications

N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide has been shown to exhibit potent antibacterial, antifungal, and antitumor activities. In material science, N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide has been investigated for its potential use as a fluorescent probe for detecting heavy metal ions in water.

properties

IUPAC Name

N-[(Z)-(3-chloro-4-methoxyphenyl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4/c1-23-14-7-2-10(8-13(14)16)9-17-18-15(20)11-3-5-12(6-4-11)19(21)22/h2-9H,1H3,(H,18,20)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPYYKQZBTZIRX-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide
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N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide
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N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide
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N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide
Reactant of Route 6
N'-(3-chloro-4-methoxybenzylidene)-4-nitrobenzohydrazide

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